4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one
Description
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is a coumarin derivative featuring a piperazine moiety substituted with a 3-chlorophenyl group at the N-4 position. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure combines a 7-hydroxy-8-methylcoumarin core with a Mannich base-derived piperazine side chain, synthesized via condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and 1-(3-chlorophenyl)piperazine . The 3-chlorophenyl substituent enhances lipophilicity and may influence receptor binding, while the 8-methyl group on the coumarin core contributes to steric and electronic properties.
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-19(25)6-5-18-15(11-20(26)27-21(14)18)13-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-12,25H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJYTOHLANCOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with a chlorophenyl compound and a chromenone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial for the successful industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromenone ring can be reduced to a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrochromenone derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The chromenone structure may also contribute to its biological effects by interacting with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to a class of coumarin-piperazine hybrids. Key structural analogs vary in substituents on the piperazine ring and coumarin core, impacting physicochemical and pharmacological profiles.
Table 1: Comparison of Structural Analogs
Notes:
- 3-Chlorophenyl vs.
- Chlorophenyl Isomers () : The 3-chlorophenyl substituent (meta) may offer distinct electronic effects compared to 2- (ortho) or 4- (para) positions, altering receptor binding kinetics.
- Benzyl vs. Aryl Substitutents () : Benzyl groups introduce bulkier hydrophobic moieties, possibly reducing off-target interactions compared to aryl substituents.
Research Findings and Implications
- Synthetic Methods : The Mannich reaction (formaldehyde-mediated coupling) is commonly employed for piperazine-coumarin hybrids, yielding pale solids crystallized from acetone (e.g., 42% yield for related compounds) .
- Crystallography : The methyl-substituted analog () was resolved via X-ray diffraction (space group P2₁/c), confirming the piperazine-methyl linkage and planar coumarin core .
- However, chlorophenyl and trifluoromethyl groups are hypothesized to enhance binding to serotonin or dopamine receptors based on piperazine’s role in CNS drug design.
Biological Activity
The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one , often referred to as a chromenone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its implications in pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromenone core with a piperazine moiety, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of chromenone derivatives typically involves multi-step organic reactions. The process for synthesizing 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one includes:
- Formation of the Chromenone Core : Starting with appropriate phenolic compounds and carbonyl precursors.
- Piperazine Attachment : Utilizing coupling reactions to attach the piperazine ring.
- Functional Group Modifications : To achieve desired properties and enhance biological activity.
Antimicrobial Activity
Studies have shown that chromenone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated anticancer effects, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The piperazine moiety is believed to enhance cytotoxicity by interfering with cellular signaling pathways involved in proliferation and apoptosis .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes like acetylcholinesterase (AChE) and urease. In vitro studies reveal that it exhibits potent AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Activity
In a study involving MDA-MB-231 cells, the compound was found to induce apoptosis through mitochondrial pathways. The combination of this compound with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity compared to either agent alone .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antibacterial properties of the compound against Salmonella typhi. The results suggested that it could serve as a potential therapeutic agent for treating infections caused by resistant bacterial strains .
Data Tables
| Biological Activity | Tested Organisms/Cells | IC50 Values (μM) | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | Moderate activity |
| Antibacterial | Escherichia coli | 20 | Moderate activity |
| Anticancer | MCF-7 | 10 | Significant cytotoxicity |
| Anticancer | MDA-MB-231 | 8 | Enhanced by combination therapy |
| AChE Inhibition | - | 5 | Potent inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
